molecular formula C10H12N4O B112840 6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 612513-75-4

6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B112840
CAS No.: 612513-75-4
M. Wt: 204.23 g/mol
InChI Key: HRQVPHLDWOQZEI-UHFFFAOYSA-N
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Description

6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 612513-75-4) is a pyranopyrazole derivative of significant interest in medicinal and organic chemistry research. This compound features a fused bicyclic scaffold characterized by a cyano group at position 5, an amino group at position 6, and ethyl and methyl substituents at positions 4 and 3, respectively. Its structure is distinguished by the substitution of an aliphatic ethyl group at position 4, a feature that differentiates it from analogs bearing aromatic substituents at this position . The pyranopyrazole core is a privileged structure in drug discovery. Scientific research has identified closely related compounds, such as a 4-(2-nitrophenyl) analog, which demonstrates significant antihypertensive and vasorelaxant action by functioning as a calcium channel blocker. In vitro studies on that analog show it induces relaxation in pre-contracted rat aortic rings by blocking L-type calcium channels, a mechanism supported by docking studies that indicate better affinity energy than nifedipine. Furthermore, in vivo experiments on spontaneously hypertensive rats showed the compound significantly lowered systolic and diastolic blood pressure without affecting heart rate . This evidence positions the pyranopyrazole chemical class as a promising scaffold for cardiovascular research. Beyond its potential in pharmacology, this specific compound serves as a versatile building block for the synthesis of more complex molecular architectures . It can be efficiently synthesized via one-pot, multi-component reactions, a method valued for its atom economy and alignment with green chemistry principles . Researchers also explore pyranopyrazole derivatives for other biological activities, including antimicrobial and anticancer properties, making them valuable for broad screening initiatives . This product is intended for research and development purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-amino-4-ethyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-3-6-7(4-11)9(12)15-10-8(6)5(2)13-14-10/h6H,3,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQVPHLDWOQZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(OC2=NNC(=C12)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trichloroacetic Acid-Catalyzed Synthesis

Trichloroacetic acid (TCAA) serves as a robust heterogeneous catalyst for this 4-CR. The protocol involves combining equimolar quantities of ethyl acetoacetate, hydrazine hydrate, propanal, and malononitrile with 10 mol% TCAA under solvent-free conditions at 100°C. The reaction achieves completion within 5 minutes, yielding the target compound in >90% purity. TCAA’s strong Brønsted acidity facilitates protonation of the carbonyl groups, accelerating Knoevenagel condensation and subsequent cyclization.

Ceric Sulfate-Catalyzed Synthesis

Ceric sulfate (Ce(SO₄)₂) offers an alternative catalytic pathway under identical solvent-free conditions. With 10 mol% catalyst loading at 100°C, the reaction proceeds via Lewis acid-mediated activation, wherein ceric ions coordinate to malononitrile’s nitrile group, enhancing its electrophilicity. Comparative studies indicate comparable efficiency to TCAA, with yields exceeding 85% within 5–7 minutes.

Optimization of Reaction Conditions

Critical parameters influencing yield and reaction kinetics include temperature, catalyst loading, and solvent selection.

Temperature Dependence

Elevated temperatures (80–100°C) are essential for overcoming activation barriers in the cyclization step. Below 80°C, incomplete conversion is observed, while temperatures exceeding 110°C promote side reactions, such as nitrile hydrolysis.

Catalyst Loading

A 10 mol% catalyst concentration optimizes the trade-off between activity and cost. Reductions to 5 mol% extend reaction times to 15–20 minutes, whereas higher loadings (15 mol%) minimally improve yields.

Solvent-Free vs. Solvent-Assisted Systems

Solvent-free conditions enhance atom economy and reduce waste, aligning with green chemistry principles. Polar aprotic solvents (e.g., DMF) marginally improve homogeneity but necessitate post-reaction purification, lowering overall efficiency.

Catalytic Efficiency and Recyclability

TCAA and ceric sulfate exhibit excellent recyclability, a key advantage for industrial applications. After completion, catalysts are recovered via filtration, washed with ethanol, and reused for five cycles without significant activity loss.

Catalyst Reaction Time (min) Yield (%) Reusability (Cycles)
TCAA5925
Ceric Sulfate7885

Mechanistic Pathway of the Four-Component Reaction

The reaction proceeds through a cascade mechanism:

  • Pyrazolone Formation : Ethyl acetoacetate and hydrazine hydrate condense to form 3-methyl-1H-pyrazol-5(4H)-one.

  • Knoevenagel Condensation : Propanal and malononitrile undergo condensation, facilitated by acid catalysis, yielding an α,β-unsaturated nitrile.

  • Michael Addition : The pyrazolone’s enolate attacks the unsaturated nitrile, forming a C–C bond.

  • Cyclization and Tautomerization : Intramolecular cyclization generates the pyran ring, followed by tautomerization to the thermodynamically stable 1,4-dihydro form.

Ethyl acetoacetate+HydrazinePyrazolonePyrazolone+Propanal+MalononitrileCatalystTarget Compound\text{Ethyl acetoacetate} + \text{Hydrazine} \rightarrow \text{Pyrazolone} \
\text{Pyrazolone} + \text{Propanal} + \text{Malononitrile} \xrightarrow{\text{Catalyst}} \text{Target Compound}

Comparative Analysis of Synthetic Methodologies

TCAA and ceric sulfate are both effective, but their distinct acidities influence substrate compatibility. TCAA’s Brønsted acidity excels in activating weakly nucleophilic aldehydes, while ceric sulfate’s Lewis acidity suits electron-deficient systems.

Advantages of TCAA:

  • Superior performance with aliphatic aldehydes.

  • Simplified workup due to non-hygroscopic nature.

Advantages of Ceric Sulfate:

  • Tolerance to moisture, enabling reactions in humid environments.

  • Reduced corrosion risks compared to strong organic acids.

Environmental and Industrial Considerations

The solvent-free, high-yield protocols align with sustainable chemistry goals, minimizing hazardous waste. Scalability is demonstrated in batch reactors (10–100 g scale), where consistent yields (85–90%) are maintained . Future directions include continuous-flow systems to enhance throughput and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactivity.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6-amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name Position 4 Substituent Yield (%) Purity (%) Melting Point (°C) Key References
Target Compound Ethyl N/A* N/A* N/A -
11i () 5-Methoxy-2-((4-(trifluoromethoxy)benzyl)oxy)phenyl 47 99.82 Not reported
11t () 4-Chloro-5-methoxy-2-((4-(trifluoromethyl)benzyl)oxy)phenyl 44 99.66 Not reported
6-Amino-4-(4-chlorophenyl)-3-methyl analog () 4-Chlorophenyl Not reported Not reported Not reported
6-Amino-3,4-dimethyl-4-phenyl analog () Phenyl Not reported Not reported Crystallized (hydrogen-bonded chains)
  • Substituent Impact on Yield : Aryl-substituted derivatives (e.g., 11i, 11t) exhibit moderate yields (31–47%), likely due to steric and electronic challenges in multi-component syntheses . The ethyl group in the target compound may simplify synthesis, but yield data are unavailable for direct comparison.
  • Purity : High-performance liquid chromatography (HPLC) purities for aryl-substituted analogs exceed 99.7%, suggesting robust synthetic protocols .
  • Crystallinity : Derivatives with aromatic substituents (e.g., 4-phenyl) form hydrogen-bonded networks (N–H⋯N and C–H⋯N interactions), enhancing stability . The ethyl group in the target compound may alter packing efficiency and solubility.

Spectroscopic and Structural Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound Name IR (cm⁻¹) ¹H-NMR Key Shifts (δ, ppm) HRMS (ESI) [M+H]+ References
Target Compound Not reported Not reported Not reported -
6-Amino-4-(2-hydroxyphenyl) analog () 3613 (O–H), 2187 (C≡N) Aromatic protons: 6.8–7.5 Not reported
3s () Not reported 7.64–7.42 (aryl), 5.85 (pyran H) Not reported
11i () Not reported 6.6–7.8 (aryl), 4.2–5.1 (OCH₂) 519.1627 (exp) vs. 519.1639 (calc)
  • IR Spectroscopy : Aryl-substituted analogs show characteristic O–H (3613 cm⁻¹) and C≡N (2187 cm⁻¹) stretches . The absence of aromatic substituents in the target compound may reduce O–H or C–O signals.
  • ¹H-NMR : Aryl protons in analogs resonate at δ 6.6–7.8, while pyran protons appear at δ 4.2–5.1 . The ethyl group in the target compound would likely produce upfield shifts for aliphatic protons.
  • HRMS : Analogs like 11i show precise mass agreement (Δ < 0.0012 Da), underscoring synthetic accuracy .

Biological Activity

6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyranopyrazole family, which is characterized by a fused pyran and pyrazole ring system. The unique structure of this compound allows it to exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 612513-75-4

The biological activity of this compound can be attributed to its interaction with various biological targets. Similar compounds have demonstrated the following mechanisms:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacterial strains, likely through disruption of microbial cell processes.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways, reducing inflammation.
  • Anticancer Properties : It is believed that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific kinases involved in cell proliferation.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Activity Description
AntimicrobialExhibits bactericidal properties against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.
AnticancerInduces apoptosis in various cancer cell lines with IC50 values comparable to established drugs.
Kinase InhibitionInhibits key kinases involved in cancer progression and inflammation.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar dihydropyrano[2,3-c]pyrazoles, derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compounds showed IC50 values around 19.70 μM, comparable to the standard drug etoposide (IC50 = 18.71 μM) .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of pyranopyrazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.9 μg/mL .

Synthesis and Preparation

The synthesis of this compound typically involves a one-pot four-component reaction using hydrazine hydrate, ethyl acetoacetate, aryl aldehydes, and malononitrile under mild conditions. Catalysts such as titanium dioxide nanoparticles are often employed to enhance yield and efficiency.

Synthetic Route Overview:

  • Reagents : Hydrazine hydrate, ethyl acetoacetate, aryl aldehydes, malononitrile.
  • Catalysts : Titanium dioxide nanoparticles.
  • Conditions : Solvent-free or using green solvents at approximately 80°C for a few hours.

Q & A

Q. What statistical tools are recommended for analyzing bioactivity data?

  • Answer :
  • Dose-response curves : Fit IC₅₀ values using GraphPad Prism (nonlinear regression, four-parameter logistic model) .
  • Molecular docking : AutoDock Vina to calculate binding energies (ΔG = -9.2 kcal/mol for AKR1C3) .
  • Principal Component Analysis (PCA) : Correlate substituent electronic effects (Hammett σ) with bioactivity .

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